molecular formula C17H16F3N3O3S B14935671 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide

1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide

Cat. No.: B14935671
M. Wt: 399.4 g/mol
InChI Key: GYUYJHDANBCRKI-ZDUSSCGKSA-N
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Description

1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide typically involves multiple steps, starting with the preparation of the thiazole ring and the trifluoromethoxyphenyl group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives .

The final step involves coupling the thiazole derivative with L-prolinamide. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product .

Chemical Reactions Analysis

Types of Reactions

1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-prolinamide is unique due to its combination of a trifluoromethoxyphenyl group, a thiazole ring, and a prolinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H16F3N3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)26-12-5-3-10(4-6-12)16-22-11(9-27-16)8-14(24)23-7-1-2-13(23)15(21)25/h3-6,9,13H,1-2,7-8H2,(H2,21,25)/t13-/m0/s1

InChI Key

GYUYJHDANBCRKI-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N

Origin of Product

United States

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